4-(Oxetan-3-yloxy)piperidine
Description
4-(Oxetan-3-yloxy)piperidine is a synthetic piperidine derivative featuring an oxetane ring (a three-membered cyclic ether) linked via an oxygen atom to the piperidine core. Its molecular formula is 2[C8H15NO]·C2H2O4 (as the oxalate salt), with a molecular weight of 372.456 g/mol (CAS: 1523606-46-3) . The oxetane moiety enhances metabolic stability and solubility compared to bulkier substituents, making it a valuable scaffold in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIBLSEDLJLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Oxetan-3-yloxy)piperidine typically involves the formation of the oxetane ring followed by its attachment to the piperidine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . Once the oxetane ring is formed, it can be coupled with a piperidine derivative through various cross-coupling reactions .
Chemical Reactions Analysis
4-(Oxetan-3-yloxy)piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(Oxetan-3-yloxy)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique structural properties.
Materials Science: The oxetane ring’s propensity for ring-opening polymerization makes this compound useful in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can influence the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Oxetane Modifications
2-(3-Ethyloxetan-3-yl)piperidine
- Molecular Weight : ~155.2 g/mol (base form).
- Structure : Ethyl-substituted oxetane fused to piperidine.
- Applications: Used in pharmaceuticals and material science due to its balanced lipophilicity and stability.
3-(3-Methyloxetan-3-yl)piperidine
- Molecular Weight : 155.2 g/mol.
- Structure : Methyl-substituted oxetane on piperidine.
Key Differences :
- Substituent Effects : Ethyl and methyl groups on the oxetane influence steric bulk and electronic properties. Methyl derivatives may offer better target engagement in sterically sensitive binding pockets.
- Synthetic Accessibility : Methyl-substituted oxetanes are typically easier to synthesize due to smaller substituents, whereas ethyl groups may require more complex catalytic steps.
Piperidine-Based Potassium Channel Blockers
UK-78,282
Comparison :
- Substituent Complexity : UK-78,282’s diphenylmethoxymethyl group introduces significant hydrophobicity, contrasting with 4-(Oxetan-3-yloxy)piperidine’s compact oxetane. This difference may affect blood-brain barrier penetration and off-target interactions.
Piperidine Derivatives in Serotonin Receptor Modulation
4-(4-Fluorobenzoyl)piperidine
Comparison :
- Binding Affinity : The fluorobenzoyl group in this derivative enhances serotonin receptor specificity, whereas the oxetane in this compound may prioritize solubility over receptor selectivity.
Piperidine vs. Morpholine/Piperazine in EP2 Receptor Potentiation
Data Table: Structural and Functional Comparison
Biological Activity
4-(Oxetan-3-yloxy)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound has a unique structure characterized by the presence of an oxetane ring and a piperidine moiety. The synthesis typically involves nucleophilic substitution reactions where piperidine reacts with oxetane derivatives in the presence of a base. Understanding the synthetic routes is crucial for optimizing production methods in both laboratory and industrial settings.
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may play a significant role in its biological effects. The piperidine component interacts with molecular targets, influencing pathways related to enzyme inhibition and receptor binding.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Its structural similarity to known biologically active compounds suggests potential efficacy against various pathogens, including resistant strains of bacteria. For example, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine structure can enhance antimicrobial potency .
Case Studies
- Tuberculostatic Activity : In comparative studies, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains of M. tuberculosis. Notably, certain derivatives exhibited even greater activity against resistant strains, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Selectivity and Toxicity : Some studies indicated that specific derivatives of piperidine, when tested against other microorganisms, showed selective activity with MIC values exceeding 1000 µg/mL, suggesting a favorable safety profile with minimal toxicity towards human cells (IC50 > 50 µg/mL)【2】.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Oxetan-3-yloxy)pyrrolidine | Five-membered ring | Moderate antimicrobial activity |
| 4-(Oxetan-3-yloxy)morpholine | Six-membered ring | Lower activity compared to piperidine |
| 4-(Oxetan-3-yloxy)piperazine | Six-membered ring | Varying biological effects |
These comparisons highlight how variations in ring structure influence biological activity and reactivity profiles【1】.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
